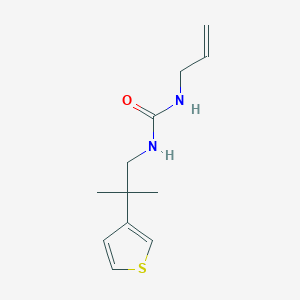

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-4-6-13-11(15)14-9-12(2,3)10-5-7-16-8-10/h4-5,7-8H,1,6,9H2,2-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBBVTFJJBIIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NCC=C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of allyl isocyanate with a thiophene-containing amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

Temperature: Moderate temperatures (e.g., 50-80°C) to ensure optimal reaction rates.

Solvent: Common solvents such as dichloromethane or toluene.

Catalyst: Catalysts like triethylamine or other bases to promote the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs identified in the evidence:

Key Observations:

Thiophene Substitution Position: The thiophen-3-yl group in the target compound vs. thiophen-2-yl in other analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may alter electronic properties and binding interactions.

Functional Group Diversity: Urea (target compound) vs. trisulfane (1-Allyl-3-(2-(allylthio)propyl)trisulfane): Urea derivatives are stable hydrogen-bond donors, whereas trisulfanes exhibit higher sulfur content, possibly enhancing redox activity or metal coordination .

In contrast, linear chains in analogs like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine may enhance flexibility .

Stability and Reactivity

- Urea Derivatives : Generally stable under physiological conditions but susceptible to hydrolysis under acidic/basic conditions. The allyl group may confer reactivity toward electrophiles .

- Trisulfanes : Prone to sulfur-sulfur bond cleavage, releasing reactive sulfur species. This property is exploited in antimicrobial or antioxidant applications .

- Thiophene-Containing Amines : The presence of electron-rich thiophene rings may facilitate π-π stacking in crystal structures (as inferred from SHELX refinements in ) or interactions with aromatic residues in proteins .

Biological Activity

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, a compound with the CAS number 2319640-17-8, is an organic molecule characterized by its unique urea moiety, which is substituted with an allyl group and a thiophene ring. This structural configuration is believed to endow the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of allyl isocyanate with a thiophene-containing amine. The reaction is generally conducted under moderate temperatures (50-80°C) in solvents like dichloromethane or toluene, often utilizing catalysts such as triethylamine to facilitate the formation of the urea linkage.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiophene ring can engage in π–π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. Such interactions can modulate enzyme or receptor activities, leading to diverse biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea. For instance, derivatives featuring thiophene rings have demonstrated promising activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 5–10 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | E. coli | 5–10 |

| S. aureus | 5–10 | |

| Ciprofloxacin | E. coli | 1.25–7 |

| S. aureus | 1.25–7 |

Antiviral Activity

Molecular docking studies suggest that this compound may inhibit SARS-CoV-2 transmembrane serine protease 2 (TMPRSS2), an enzyme crucial for viral entry into host cells. Although these findings are promising, further biological assays are needed to confirm these interactions and their implications for antiviral therapy .

Case Studies and Research Findings

- Antimicrobial Study : A recent study examined a series of thiophene-based compounds, revealing that specific substitutions significantly enhance their antibacterial properties compared to traditional antibiotics like ciprofloxacin .

- Antiviral Potential : In silico studies indicated that compounds similar to 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea showed higher binding affinities towards viral proteases than established antiviral agents, suggesting a potential pathway for therapeutic development against viral infections .

Q & A

Q. What statistical methods are optimal for analyzing dose-response or toxicity data?

- Answer: Use nonlinear regression (logistic dose-response curves) for IC₅₀/EC₅₀ calculations. For toxicity, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Validate assumptions via Q-Q plots and residual analysis .

Tables for Reference

Table 1: Example DoE for Reaction Optimization

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Solvent | THF | DMF | — |

| Catalyst (mol%) | 1 | 3 | 5 |

Table 2: Stability Study Conditions (ICH Q1A)

| Condition | Parameters | Duration |

|---|---|---|

| Accelerated | 40°C, 75% RH | 6 months |

| Photolytic | 1.2 million lux-hours | 10 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.